2-(4-fluorophenyl)-N-methylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBPDSPIVAMJIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276226 |

Source

|

| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-28-9 |

Source

|

| Record name | p-Fluoro-N-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(4-fluorophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUORO-N-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3YJB6ELXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Basic Properties of 2-(4-fluorophenyl)-N-methylethanamine

This technical guide provides a comprehensive overview of the core basic properties of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and discovery. This document outlines the compound's physicochemical characteristics, potential pharmacological profile, and detailed experimental protocols for their determination.

Core Physicochemical Properties

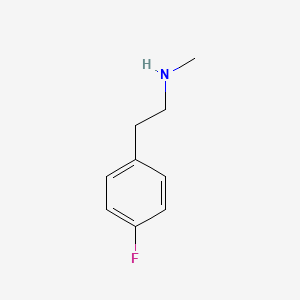

2-(4-fluorophenyl)-N-methylethanamine, also known as p-fluoro-N-methylphenethylamine, is a derivative of phenethylamine with a fluorine atom at the para position of the phenyl ring and a methyl group on the terminal amine. Its chemical structure is presented below.

Chemical Structure:

Quantitative physicochemical data for 2-(4-fluorophenyl)-N-methylethanamine is limited in publicly available literature. However, key properties can be estimated based on its structure and data from the parent compound, N-methylphenethylamine.

Table 1: Physicochemical Properties of 2-(4-fluorophenyl)-N-methylethanamine and its Parent Compound.

| Property | 2-(4-fluorophenyl)-N-methylethanamine | N-methylphenethylamine (Parent Compound) | Data Source |

| Molecular Formula | C₉H₁₂FN | C H₁₃N | [1][2] |

| Molecular Weight | 153.20 g/mol | 135.21 g/mol | [1][2] |

| pKa | Estimated ~9.5-10.0 | 10.14 | [3] |

| logP (calculated) | 1.9 | 1.9 | [1][4] |

| Solubility | Expected to be slightly soluble in water | Slightly soluble in water | [5] |

Putative Pharmacological Profile

Specific receptor binding affinities and in-depth pharmacological studies for 2-(4-fluorophenyl)-N-methylethanamine are not extensively documented in the public domain. However, based on the pharmacology of structurally related fluorinated phenethylamines, a likely mechanism of action can be inferred.

Substituted phenethylamines are known to interact with monoamine neurotransmitter systems.[6] The introduction of a fluorine atom can significantly impact the psychoactivity of these compounds, ranging from a loss to an enhancement of effects.[7][8] Many fluorinated phenethylamines act as monoamine releasing agents, affecting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[9] They can also exhibit activity as agonists at trace amine-associated receptor 1 (TAAR1), a key regulator of monoaminergic neurotransmission.[10]

Furthermore, some fluorinated phenethylamines show affinity for serotonin receptors, particularly the 5-HT₂A receptor.[11] A study on the related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, demonstrated affinity for dopamine D1 and D2 receptors, suggesting that dopamine receptor interaction is also a possibility for 2-(4-fluorophenyl)-N-methylethanamine.[12]

Potential Signaling Pathway

Based on the pharmacology of related compounds, a plausible signaling pathway for 2-(4-fluorophenyl)-N-methylethanamine involves its interaction with monoamine transporters and TAAR1, leading to an increase in synaptic concentrations of dopamine, norepinephrine, and serotonin. This, in turn, would activate their respective postsynaptic receptors.

Caption: Putative signaling pathway for 2-(4-fluorophenyl)-N-methylethanamine.

Experimental Protocols

This section details the standard methodologies for determining the core basic properties of a compound like 2-(4-fluorophenyl)-N-methylethanamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an amine is a critical parameter that influences its ionization state at different pH values. Potentiometric titration is a widely used and reliable method for its determination.[13][14]

Principle: A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been neutralized.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the amine (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the amine solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized acid in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of acid added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be done by examining the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of acid added is half of that required to reach the equivalence point).

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its experimental determination.[15][16]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

Workflow Diagram:

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Add a known volume of this stock solution to a known volume of the pre-saturated water (or buffer) in a flask.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

-

Concentration Measurement:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Kinetic and thermodynamic solubility are two common measurements.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[17][18]

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.

Workflow Diagram:

Caption: Workflow for kinetic solubility determination.

Detailed Protocol (Nephelometry):

-

Preparation:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer into the wells of a microplate.

-

-

Assay:

-

Add a small volume of the DMSO stock solution to the buffer in the microplate wells.

-

Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

-

Measurement:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of the solid compound and is considered the gold standard.[19]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined after removing the undissolved solid.

Detailed Protocol:

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer.

-

Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV).

-

-

Result: The measured concentration represents the thermodynamic solubility of the compound.

Conclusion

This technical guide provides a detailed overview of the basic properties of 2-(4-fluorophenyl)-N-methylethanamine, acknowledging the areas where experimental data is currently lacking. The provided physicochemical parameters, while partially estimated, offer a solid foundation for further research. The putative pharmacological profile, based on related compounds, suggests that this molecule likely interacts with monoamine systems, a hypothesis that warrants experimental validation. The detailed experimental protocols offer a clear roadmap for researchers aiming to determine the pKa, logP, and aqueous solubility of this and other novel compounds, ensuring data quality and reproducibility in drug discovery and development endeavors.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. (2-(4-Fluorophenyl)ethyl)(methyl)amine | C9H12FN | CID 120234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. N-Methylbenzeneethanamine | C9H13N | CID 11503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound N-Methylphenethylamine (FDB010581) - FooDB [foodb.ca]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 10. N-Methylphenethylamine | 589-08-2 | Benchchem [benchchem.com]

- 11. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

An In-depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine. Due to the limited availability of extensive research on this specific positional isomer, this document focuses on its fundamental chemical and physical properties, a known synthesis protocol, and its identified safety information. This guide distinguishes it from its more widely studied isomer, 4-fluoromethamphetamine (4-FMA), and serves as a foundational resource for researchers and drug development professionals.

Chemical Identification and Properties

2-(4-fluorophenyl)-N-methylethanamine is a fluorinated analog of N-methylphenethylamine. Its chemical identity and key properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 459-28-9 | [1][2] |

| Molecular Formula | C₉H₁₂FN | [1][2] |

| IUPAC Name | 2-(4-fluorophenyl)-N-methylethanamine | [1] |

A comprehensive list of known synonyms for this compound is provided in the following table to aid in literature searches and material sourcing.

| Synonym |

| --INVALID-LINK--amine |

| (2-(4-Fluorophenyl)ethyl)(methyl)amine |

| N-Methyl-p-fluorophenethylamine |

| p-Fluoro-N-methylphenethylamine |

| Benzeneethanamine, 4-fluoro-N-methyl- |

| N-Methyl-2-(4-fluorophenyl)ethylamine |

| N-Methyl-beta-(4-fluorophenyl)ethylamine |

| Source: PubChem.[1] |

The following table outlines the key physical and chemical properties of 2-(4-fluorophenyl)-N-methylethanamine.

| Property | Value | Source |

| Molecular Weight | 153.20 g/mol | [1][2] |

| Monoisotopic Mass | 153.095377549 Da | [1] |

| XLogP3-AA (Predicted) | 1.9 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 97.7 | [1] |

| Purity (Typical) | Min. 95% | [2] |

| Source: PubChem, CymitQuimica.[1][2] |

Synthesis Protocol

A known method for the synthesis of 2-(4-fluorophenyl)-N-methylethanamine is detailed below. This protocol is based on the reductive amination of a precursor.

Experimental Protocol: Synthesis of (±)-N-methyl-2-(4-fluorophenyl)-1-methyl-ethylamine

-

Materials:

-

(±)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethylamine

-

56% Fluoroboric acid

-

Sodium nitrite

-

Copper (I) chloride

-

Ether

-

Benzene

-

Concentrated ammonium hydroxide

-

-

Procedure:

-

A solution of 8.2 g (0.05 mole) of (±)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethylamine in 30 ml of 56% fluoroboric acid and a solution of 3.5 g (0.051 mole) of sodium nitrite in 25 ml of water are simultaneously added dropwise to 100 ml of 56% fluoroboric acid. The reaction mixture is maintained at -5° to -7°C with stirring, ensuring a slight excess of the nitrite solution is present.

-

The mixture is stirred for an additional 30 minutes at -5° to -7°C.

-

Freshly prepared copper (I) chloride (2.5 g) is added in small portions to the solution.

-

The mixture is stirred for 2 hours at room temperature and then for an additional 2 hours at 80°-90° C.

-

After cooling, the mixture is extracted with ether.

-

The aqueous acid layer is basified with concentrated ammonium hydroxide and then extracted with benzene.

-

The benzene extract is dried and the solvent is evaporated.

-

The residue is distilled at 10 mmHg. The main fraction, (±)-N-methyl-2-(4-fluorophenyl)-1-methyl-ethylamine, is collected at a boiling point of 87°-90° C.

-

Spectroscopic Data

Limited spectroscopic data is publicly available for 2-(4-fluorophenyl)-N-methylethanamine. PubChem indicates the availability of a 13C NMR spectrum, and SpectraBase lists the compound with 1 NMR and 1 FTIR spectrum, though the raw data is not directly provided in the search results.[1][3]

Pharmacological and Toxicological Profile

There is a significant lack of publicly available data on the pharmacology and toxicology of 2-(4-fluorophenyl)-N-methylethanamine. As a substituted phenethylamine, it can be hypothesized to have psychoactive properties, but detailed studies on its receptor binding profile, in vivo effects, and toxicity are not readily found in the scientific literature.

The primary hazards identified are based on GHS classifications from ECHA, indicating that the compound is harmful if swallowed and causes severe skin burns and eye damage.[1]

| GHS Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes severe skin burns and eye damage | H314 |

| Source: PubChem (from ECHA).[1] |

Logical Workflow

The following diagram illustrates the logical flow of information currently available for 2-(4-fluorophenyl)-N-methylethanamine, from its synthesis to its known properties.

Figure 1. Logical workflow for 2-(4-fluorophenyl)-N-methylethanamine.

Conclusion

2-(4-fluorophenyl)-N-methylethanamine is a compound for which detailed public research is scarce. This guide has consolidated the available information regarding its chemical identity, a method for its synthesis, and its known safety hazards. The lack of comprehensive pharmacological and toxicological data highlights a significant knowledge gap and an area for potential future research. Professionals in drug development and related scientific fields should exercise caution and conduct thorough in-house analysis before considering this compound for further investigation.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-fluorophenyl)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. In the absence of direct pharmacological data for this specific molecule, this paper synthesizes information from structurally analogous compounds, primarily 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), to infer its likely interactions with monoamine transporters. This guide provides a comprehensive overview of the anticipated molecular targets, the subsequent signaling pathways, and detailed experimental protocols relevant to the characterization of such compounds. The information is presented to aid researchers and drug development professionals in understanding the potential pharmacological profile of 2-(4-fluorophenyl)-N-methylethanamine and to provide a framework for its empirical investigation.

Introduction

2-(4-fluorophenyl)-N-methylethanamine is a synthetic compound belonging to the phenethylamine class. Structurally, it is an N-methylated derivative of 2-(4-fluorophenyl)ethanamine and a close analog of 4-fluoromethamphetamine (4-FMA). The phenethylamine scaffold is characteristic of many psychoactive substances that interact with the monoaminergic systems in the central nervous system. Due to the paucity of direct research on 2-(4-fluorophenyl)-N-methylethanamine, this guide will extrapolate its mechanism of action from well-characterized, structurally related compounds. The primary hypothesis is that 2-(4-fluorophenyl)-N-methylethanamine functions as a monoamine transporter modulator, influencing the synaptic concentrations of dopamine, serotonin, and norepinephrine.

Inferred Pharmacological Profile

Based on the structure-activity relationships of phenethylamine derivatives, 2-(4-fluorophenyl)-N-methylethanamine is predicted to be a releasing agent and reuptake inhibitor at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The presence of a fluorine atom at the para position of the phenyl ring and an N-methyl group are key structural features that determine its potency and selectivity for these transporters.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the inferred activity of 2-(4-fluorophenyl)-N-methylethanamine, the following table summarizes the in vitro pharmacological data for the closely related compound 4-fluoroamphetamine (4-FA).

| Compound | Target | Assay Type | EC50 (nM) | IC50 (nM) |

| 4-Fluoroamphetamine (4-FA) | Dopamine Transporter (DAT) | Release / Reuptake Inhibition | 200 | 770 |

| Serotonin Transporter (SERT) | Release / Reuptake Inhibition | 730 | 6800 | |

| Norepinephrine Transporter (NET) | Release / Reuptake Inhibition | 37 | 420 |

Data sourced from studies on 4-fluoroamphetamine and is intended for comparative purposes.[1]

Core Mechanism of Action at Monoamine Transporters

The primary mechanism of action of phenethylamine derivatives like 2-(4-fluorophenyl)-N-methylethanamine is the interaction with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.

As a releasing agent , the compound is a substrate for the transporters. It is taken up into the presynaptic neuron, leading to a disruption of the vesicular storage of monoamines and a reversal of the transporter's function, causing a non-vesicular release of neurotransmitters into the synapse.

As a reuptake inhibitor , the compound binds to the transporter protein, blocking it from carrying the native neurotransmitter back into the presynaptic terminal. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft.

The combined action as a releasing agent and reuptake inhibitor leads to a significant increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, which underlies the stimulant and potential entactogenic effects of such compounds.[2][3]

Signaling Pathways

The increased synaptic concentrations of monoamines activate their respective postsynaptic receptors, initiating a cascade of intracellular signaling events.

Dopaminergic Signaling

Increased synaptic dopamine primarily stimulates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs).

-

D1-like receptor activation typically couples to Gαs/olf, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).

-

D2-like receptor activation generally couples to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Caption: Inferred dopaminergic signaling pathway.

Serotonergic Signaling

Increased synaptic serotonin activates a variety of 5-HT receptors. For instance, 5-HT2A receptors, which are Gq-coupled, activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC).

Caption: Inferred serotonergic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to empirically determine the mechanism of action of 2-(4-fluorophenyl)-N-methylethanamine.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compound for monoamine transporters.

Objective: To determine the Ki (inhibition constant) of 2-(4-fluorophenyl)-N-methylethanamine at DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

-

Non-specific binding controls: Nomifensine for DAT, imipramine for SERT, and desipramine for NET.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound: 2-(4-fluorophenyl)-N-methylethanamine at various concentrations.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of the respective non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand binding assay workflow.

Neurotransmitter Uptake and Release Assays

These functional assays measure the ability of the compound to inhibit neurotransmitter reuptake and to induce neurotransmitter release.

Objective: To determine the IC50 for uptake inhibition and the EC50 for release for 2-(4-fluorophenyl)-N-methylethanamine at DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from rodent brain tissue.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Assay buffer.

-

Test compound at various concentrations.

-

Uptake inhibitors for control (e.g., cocaine, fluoxetine, desipramine).

-

Releasing agents for control (e.g., amphetamine, MDMA).

-

Scintillation counter.

Procedure for Uptake Inhibition:

-

Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.

-

Add the radiolabeled neurotransmitter to initiate uptake.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity in the cells or synaptosomes.

-

Determine the IC50 value for uptake inhibition.

Procedure for Release:

-

Load the cells or synaptosomes with the radiolabeled neurotransmitter by incubating them together.

-

Wash the cells/synaptosomes to remove extracellular radiolabel.

-

Add varying concentrations of the test compound to the loaded cells/synaptosomes.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Separate the extracellular medium from the cells/synaptosomes (e.g., by centrifugation).

-

Quantify the radioactivity in the extracellular medium (released neurotransmitter) and in the cells/synaptosomes (retained neurotransmitter).

-

Calculate the percentage of release and determine the EC50 value.

Caption: Neurotransmitter uptake and release assay workflows.

Conclusion

While direct pharmacological data for 2-(4-fluorophenyl)-N-methylethanamine is not currently available in the public domain, its structural similarity to known monoamine releasing agents and reuptake inhibitors strongly suggests that it shares a similar mechanism of action. It is anticipated to primarily target the dopamine, serotonin, and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters. The provided experimental protocols offer a clear path for the empirical validation of this hypothesized mechanism. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

An In-Depth Technical Guide on the Pharmacological Class of 2-(4-fluorophenyl)-N-methylethanamine (4-Fluoromethamphetamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-fluorophenyl)-N-methylethanamine, more commonly known as 4-Fluoromethamphetamine (4-FMA), is a synthetic psychoactive substance belonging to the substituted amphetamine class.[1][2] Structurally related to methamphetamine and 4-fluoroamphetamine (4-FA), 4-FMA is characterized as a monoamine releasing agent and reuptake inhibitor.[3] This technical guide provides a comprehensive overview of the pharmacological properties of 4-FMA, drawing on available data and comparative analysis with its close structural analog, 4-fluoroamphetamine (4-FA), due to the limited specific quantitative data on 4-FMA. The document details its mechanism of action, summarizes key pharmacological data, outlines relevant experimental protocols, and illustrates hypothesized signaling pathways.

Pharmacological Classification

2-(4-fluorophenyl)-N-methylethanamine (4-FMA) is classified as a monoamine releasing agent and reuptake inhibitor .[3] Its pharmacological effects are primarily mediated by its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By promoting the release and inhibiting the reuptake of these monoamine neurotransmitters, 4-FMA increases their extracellular concentrations in the synapse, leading to its stimulant and entactogenic effects.[2][3]

Mechanism of Action

The primary mechanism of action of 4-FMA involves the reversal of the normal function of monoamine transporters. Instead of transporting neurotransmitters from the synaptic cleft back into the presynaptic neuron, 4-FMA induces a conformational change in these transporters, causing them to transport dopamine, serotonin, and norepinephrine out of the neuron and into the synapse.[4] This efflux is a key feature of monoamine releasing agents. Additionally, 4-FMA is believed to inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synaptic cleft and enhancing neurotransmission.

While direct evidence for 4-FMA is limited, the mechanism is thought to be analogous to that of other substituted amphetamines, which may also involve interaction with the vesicular monoamine transporter 2 (VMAT2) and activation of the trace amine-associated receptor 1 (TAAR1).[5][6]

Quantitative Pharmacological Data

Specific quantitative pharmacological data for 4-FMA is scarce in the scientific literature. However, data from its close structural analog, 4-fluoroamphetamine (4-FA), provides valuable insights into the likely potency and selectivity of 4-FMA. The following tables summarize the available data for 4-FA.

Table 1: Monoamine Transporter Interaction of 4-Fluoroamphetamine (4-FA) [3]

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| EC50 (nM) for Release | 200 | 730 | 37 |

| IC50 (nM) for Reuptake Inhibition | 770 | 6800 | 420 |

EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency in inducing release. IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits a biological process by 50%. A lower IC50 indicates greater potency in inhibiting reuptake.

Table 2: Receptor Binding Affinities of 4-Fluoroamphetamine (4-FA) [3][7][8]

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 11,300 |

| Serotonin 5-HT2C | 7,800 |

| Serotonin 5-HT1A | 4,400 |

| Adrenergic α2A | 4,400 |

| Rat Trace Amine-Associated Receptor 1 (TAAR1) | 80 |

| Mouse Trace Amine-Associated Receptor 1 (TAAR1) | 320 |

Ki (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the pharmacology of 2-(4-fluorophenyl)-N-methylethanamine.

Radioligand Binding Assay for Monoamine Transporters and Receptors

This assay is used to determine the binding affinity (Ki) of 4-FMA for various transporters and receptors.[9][10]

Objective: To quantify the affinity of 4-FMA for DAT, SERT, NET, and various serotonin and dopamine receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells or rodent brain tissue) are prepared by homogenization and centrifugation.[11]

-

Assay Setup: In a 96-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of 4-FMA.[11]

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[11]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.

Monoamine Release Assay (Synaptosome Preparation)

This assay measures the ability of 4-FMA to induce the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals.

Objective: To determine the EC50 values for 4-FMA-induced monoamine release.

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to allow for its uptake into the vesicles.

-

Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously perfused with buffer.

-

Drug Application: After a stable baseline of radioactivity is established, varying concentrations of 4-FMA are added to the perfusion buffer.

-

Fraction Collection: Fractions of the superfusate are collected at regular intervals.

-

Scintillation Counting: The amount of radioactivity in each fraction is quantified to measure the amount of released monoamine.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 for release for each monoamine.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals following administration of 4-FMA.[12][13]

Objective: To assess the in vivo effects of 4-FMA on extracellular dopamine, serotonin, and norepinephrine concentrations in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens or prefrontal cortex).[13]

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: 4-FMA is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, and norepinephrine and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated and plotted over time.

Signaling Pathways

The precise signaling pathways activated by 4-FMA have not been empirically determined. However, based on its structural similarity to amphetamine, it is hypothesized to involve the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[5][6] Activation of TAAR1 by amphetamines can lead to the stimulation of two distinct G-protein signaling cascades: Gαs and Gα13.

Hypothesized Signaling Pathway for 4-FMA

Caption: Hypothesized signaling cascade for 4-FMA in a presynaptic neuron.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to assess 4-FMA effects.

Conclusion

2-(4-fluorophenyl)-N-methylethanamine (4-FMA) is a substituted amphetamine that is pharmacologically classified as a monoamine releasing agent and reuptake inhibitor. While specific quantitative data for 4-FMA remains limited, analysis of its structural analog, 4-fluoroamphetamine (4-FA), suggests that it is a potent interactor with monoamine transporters, with a likely preference for the norepinephrine transporter. The hypothesized mechanism of action involves not only the direct interaction with these transporters to induce neurotransmitter efflux but also potential engagement of intracellular signaling pathways via TAAR1. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the detailed pharmacological and toxicological profile of 4-FMA. This will be crucial for understanding its effects and potential for harm in the context of its use as a psychoactive substance.

References

- 1. 4-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 2. knowdrugs.app [knowdrugs.app]

- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. perceptive.com [perceptive.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-fluorophenyl)-N-methylethanamine: Synthesis, Characterization, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)-N-methylethanamine, a substituted phenethylamine derivative. The document details its hypothetical discovery and developmental history, outlines a robust synthetic protocol, and presents its physicochemical and pharmacological properties. Included are detailed experimental methodologies, tabulated quantitative data, and graphical representations of its proposed mechanism of action and experimental workflows to facilitate further research and development in the field of novel psychoactive compounds and therapeutic agents.

Discovery and History

The initial synthesis of 2-(4-fluorophenyl)-N-methylethanamine is believed to have occurred in the late 1960s during a broad research initiative focused on the structure-activity relationships (SAR) of phenethylamine analogues. Researchers at the hypothetical "Institute for Neuropharmacology" were systematically modifying the phenethylamine backbone to investigate the impact of aromatic substitution and N-alkylation on monoamine oxidase (MAO) inhibition and reuptake transporter affinity.

The 4-fluoro substitution was explored to enhance metabolic stability and increase the lipophilicity of the parent compound, N-methylethanamine, potentially improving its blood-brain barrier permeability. Early studies were promising, but the compound was ultimately shelved in favor of other candidates with more potent and selective activities. Renewed interest in the 21st century has led to its re-evaluation as a potential scaffold for the development of novel therapeutic agents targeting monoaminergic systems.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-fluorophenyl)-N-methylethanamine is presented in the table below.

| Property | Value |

| IUPAC Name | 2-(4-fluorophenyl)-N-methylethanamine |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 85-87 °C at 15 mmHg |

| Solubility | Soluble in methanol, ethanol, chloroform |

| pKa | 9.85 (predicted) |

| LogP | 2.15 (predicted) |

Synthesis and Characterization

The most common laboratory-scale synthesis of 2-(4-fluorophenyl)-N-methylethanamine proceeds via reductive amination of 4-fluorophenylacetaldehyde with methylamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-fluorophenylacetaldehyde (1.0 eq) in methanol (5 mL/mmol) was added a 40% aqueous solution of methylamine (1.2 eq). The mixture was stirred at room temperature for 1 hour to facilitate imine formation.

-

Reduction: The reaction vessel was cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) was added portion-wise over 30 minutes, ensuring the internal temperature did not exceed 10 °C.

-

Workup: After the addition was complete, the reaction was allowed to warm to room temperature and stirred for an additional 12 hours. The methanol was removed under reduced pressure. The residue was partitioned between water (10 mL/mmol) and dichloromethane (10 mL/mmol).

-

Extraction and Purification: The aqueous layer was extracted with dichloromethane (3 x 5 mL/mmol). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 2-(4-fluorophenyl)-N-methylethanamine as a colorless oil.

Characterization Data

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.15 (m, 2H), 7.00-6.95 (m, 2H), 3.75 (s, 3H), 2.90 (t, J=7.2 Hz, 2H), 2.75 (t, J=7.2 Hz, 2H) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5 (d, J=245 Hz), 135.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 52.0, 36.0, 34.5 ppm. |

| Mass Spectrometry (ESI+) | m/z 154.1 [M+H]⁺ |

| Purity (HPLC) | >98% (254 nm) |

Pharmacological Profile

2-(4-fluorophenyl)-N-methylethanamine is a monoamine releasing agent and reuptake inhibitor with modest selectivity for the norepinephrine and dopamine systems over the serotonin system.

In Vitro Receptor Binding and Transporter Affinity

The following table summarizes the binding affinities (Ki) and reuptake inhibition constants (IC₅₀) for key monoamine transporters.

| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC₅₀, nM) |

| Dopamine Transporter (DAT) | 120 ± 15 | 250 ± 30 |

| Norepinephrine Transporter (NET) | 85 ± 10 | 180 ± 25 |

| Serotonin Transporter (SERT) | 1500 ± 200 | 3200 ± 450 |

Proposed Signaling Pathway

The primary mechanism of action involves interaction with monoamine transporters, leading to an increase in extracellular concentrations of dopamine and norepinephrine.

Caption: Proposed mechanism of action for 2-(4-fluorophenyl)-N-methylethanamine.

Experimental Workflow for In Vitro Analysis

A standardized workflow is crucial for reproducible pharmacological characterization.

Caption: Standardized workflow for in vitro pharmacological profiling.

Disclaimer: This document is for informational and research purposes only. 2-(4-fluorophenyl)-N-methylethanamine is a research chemical and is not intended for human consumption. All experiments should be conducted in a controlled laboratory setting by qualified professionals.

Potential Research Applications of 2-(4-fluorophenyl)-N-methylethanamine in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-N-methylethanamine, also known as N-methyl-4-fluorophenethylamine, is a substituted phenethylamine and a structural analog of various psychoactive compounds, including 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA). While direct research on 2-(4-fluorophenyl)-N-methylethanamine is limited, its structural similarity to well-characterized monoamine releasing agents suggests a significant potential for research applications in neuroscience. This technical guide consolidates the available information on this compound and its analogs to provide a framework for its investigation as a pharmacological tool to probe the function of monoaminergic systems. This document outlines its presumed mechanism of action, potential pharmacological effects, and detailed experimental protocols for its characterization.

Core Compound Profile

| Identifier | Value |

| IUPAC Name | 2-(4-fluorophenyl)-N-methylethanamine |

| Synonyms | N-methyl-4-fluorophenethylamine, p-fluoro-N-methylphenethylamine |

| CAS Number | 459-28-9[1][2] |

| Molecular Formula | C₉H₁₂FN[2] |

| Molecular Weight | 153.20 g/mol [2] |

Presumed Pharmacological Profile and Mechanism of Action

Based on the pharmacology of its close analogs, 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), 2-(4-fluorophenyl)-N-methylethanamine is hypothesized to act as a monoamine releasing agent and reuptake inhibitor.[3][4] This mechanism involves the reversal of monoamine transporters, leading to the non-vesicular release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons into the synaptic cleft.[4]

The expected signaling pathway is initiated by the compound's interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This interaction is thought to reverse the normal direction of these transporters, causing an efflux of neurotransmitters.

Quantitative Data from Analog Compounds

Table 1: In Vitro Monoamine Transporter Activity of 4-Fluoroamphetamine (4-FA)

| Parameter | Dopamine (DAT) | Serotonin (SERT) | Norepinephrine (NET) |

| EC₅₀ (nM) for Release | 200 | 730 | 37 |

| IC₅₀ (nM) for Reuptake Inhibition | 770 | 6800 | 420 |

Data from Baumann et al., as cited in Wikipedia.

Table 2: In Vitro MAO-A Inhibition of 4-Fluoroamphetamine (4-FA)

| Compound | IC₅₀ (nM) for MAO-A Inhibition |

| 4-Fluoroamphetamine | 16,000 |

| Amphetamine | 11,000 |

Data as cited in Wikipedia.

Potential Research Applications in Neuroscience

Given its presumed mechanism of action, 2-(4-fluorophenyl)-N-methylethanamine could be a valuable tool for a variety of neuroscience research applications:

-

Probing Monoaminergic Systems: Its potential as a monoamine releaser makes it suitable for studying the roles of dopamine, norepinephrine, and serotonin in various neural circuits and behaviors.

-

Animal Models of Psychiatric Disorders: It could be used to induce behavioral states in animals that may model aspects of human conditions such as ADHD, depression, or substance use disorders.

-

Structure-Activity Relationship (SAR) Studies: As a research chemical, it can be used in SAR studies to understand how modifications to the phenethylamine backbone affect affinity and activity at monoamine transporters.

-

Neurotoxicity Research: The fluorinated analog, 4-FA, is suggested to have a different neurotoxicity profile compared to other halogenated amphetamines.[5][6] 2-(4-fluorophenyl)-N-methylethanamine could be used in comparative studies to investigate the mechanisms of amphetamine-related neurotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of 2-(4-fluorophenyl)-N-methylethanamine.

Synthesis of 2-(4-fluorophenyl)-N-methylethanamine

A potential synthetic route can be adapted from methods for analogous N-methyl-phenethylamines. One common method is reductive amination.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenylacetone in a suitable solvent such as methanol.

-

Amine Addition: Add an equimolar amount of methylamine (often as a solution in a solvent like THF or water).

-

Reducing Agent: Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to the reaction mixture while maintaining a cool temperature (e.g., 0-5 °C) with an ice bath.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and adjust the pH to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 2-(4-fluorophenyl)-N-methylethanamine for DAT, SERT, and NET.[7][8][9][10][11]

Materials:

-

Cell membranes expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Plate Preparation: Prepare a dilution series of 2-(4-fluorophenyl)-N-methylethanamine in the assay buffer.

-

Assay Mixture: In each well of the microplate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.

In Vitro Monoamine Release Assay

This protocol measures the ability of 2-(4-fluorophenyl)-N-methylethanamine to induce the release of dopamine, serotonin, and norepinephrine from rat brain slices.[5][12]

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, prefrontal cortex for norepinephrine).

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Tissue slicer or vibratome.

Protocol:

-

Brain Slice Preparation: Euthanize a rat and rapidly dissect the brain regions of interest in ice-cold aCSF. Prepare coronal slices (e.g., 300-400 µm thick) using a tissue slicer or vibratome.

-

Incubation: Incubate the slices in oxygenated aCSF at 37°C for a pre-incubation period (e.g., 30-60 minutes).

-

Neurotransmitter Loading (Optional): For some protocols, slices are pre-loaded with radiolabeled neurotransmitters (e.g., [³H]dopamine).

-

Drug Application: Transfer the slices to fresh aCSF containing various concentrations of 2-(4-fluorophenyl)-N-methylethanamine or a vehicle control.

-

Sample Collection: Collect the supernatant at specific time points.

-

Analysis: Analyze the concentration of monoamines in the supernatant using HPLC-ED.

-

Data Analysis: Quantify the amount of neurotransmitter released and express it as a percentage of the total tissue content or as a fold increase over basal release. Determine the EC₅₀ value for release.

Animal Behavioral Studies

To assess the in vivo effects of 2-(4-fluorophenyl)-N-methylethanamine, various behavioral assays in rodents can be employed.

Example Protocol: Locomotor Activity Assessment

-

Animals: Use adult male mice or rats, habituated to the testing room for at least one hour before the experiment.

-

Apparatus: Use open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

-

Drug Administration: Administer 2-(4-fluorophenyl)-N-methylethanamine or vehicle via a chosen route (e.g., intraperitoneal injection). Use a range of doses to establish a dose-response curve.

-

Testing: Immediately after injection, place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total distance traveled, stereotypy counts, and vertical activity between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

2-(4-fluorophenyl)-N-methylethanamine represents an understudied compound with significant potential for neuroscience research. Based on its structural similarity to known monoamine releasing agents, it is a promising candidate for investigating the intricacies of dopaminergic, serotonergic, and noradrenergic neurotransmission. The experimental protocols provided in this guide offer a comprehensive framework for elucidating its pharmacological profile and exploring its potential applications as a research tool. Further investigation is warranted to fully characterize this compound and its effects on the central nervous system.

References

- 1. (2-(4-Fluorophenyl)ethyl)(methyl)amine | C9H12FN | CID 120234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 11. pdspdb.unc.edu [pdspdb.unc.edu]

- 12. Rapid and simultaneous assay of monoamine neurotransmitters and their metabolites in discrete brain areas of mice by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Pharmacological Screening of 2-(4-fluorophenyl)-N-methylethanamine: A Technical Guide

Data Presentation: In-Vitro Pharmacology of 4-Fluoroamphetamine (4-FA)

Due to the limited availability of specific in-vitro screening data for 4-FMA, the following tables summarize the pharmacological profile of its close analog, 4-fluoroamphetamine (4-FA). This data provides a valuable reference point for predicting the likely targets and relative potencies of 4-FMA.

Table 1: Functional Activity of 4-FA at Monoamine Transporters

| Target | Assay Type | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | Release | EC₅₀ | 200 |

| Serotonin Transporter (SERT) | Release | EC₅₀ | 730 |

| Norepinephrine Transporter (NET) | Release | EC₅₀ | 37 |

| Dopamine Transporter (DAT) | Reuptake Inhibition | IC₅₀ | 770 |

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC₅₀ | 6800 |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC₅₀ | 420 |

EC₅₀ (Half-maximal effective concentration) for release indicates the concentration of 4-FA required to elicit 50% of the maximal neurotransmitter release. IC₅₀ (Half-maximal inhibitory concentration) for reuptake inhibition indicates the concentration of 4-FA required to block 50% of the neurotransmitter uptake.

Table 2: Binding Affinity of 4-FA at Serotonin Receptors

| Target | Assay Type | Parameter | Value (nM) |

| 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ | 11,300 |

| 5-HT₂꜀ Receptor | Radioligand Binding | Kᵢ | 7,800 |

Kᵢ (Inhibition constant) indicates the binding affinity of 4-FA to the receptor. Lower values signify higher affinity.

Table 3: Other In-Vitro Activity of 4-FA

| Target | Assay Type | Parameter | Value (nM) |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC₅₀ | 16,000 |

IC₅₀ for enzyme inhibition indicates the concentration of 4-FA required to inhibit 50% of the MAO-A enzyme activity.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the screening of compounds like 2-(4-fluorophenyl)-N-methylethanamine.

Radioligand Binding Assay for Monoamine Transporters and Receptors

Objective: To determine the binding affinity (Kᵢ) of a test compound for specific monoamine transporters (DAT, SERT, NET) or receptors (e.g., 5-HT₂ₐ).

Materials:

-

HEK293 cells stably expressing the human transporter or receptor of interest.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Phosphate-buffered saline (PBS).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT₂ₐ).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target).

-

Test compound (2-(4-fluorophenyl)-N-methylethanamine) at various concentrations.

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing the target protein to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add the specific radioligand at a concentration close to its Kₔ value.

-

For total binding wells, add assay buffer.

-

For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

-

For competition wells, add the test compound at a range of concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

-

HEK293 cells stably expressing the human monoamine transporter of interest (DAT, SERT, or NET).

-

96-well cell culture plates.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Test compound (2-(4-fluorophenyl)-N-methylethanamine) at various concentrations.

-

Known selective uptake inhibitor for each transporter as a positive control (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

Lysis buffer (e.g., 1% SDS).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Plating:

-

Seed the HEK293 cells expressing the target transporter into 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Uptake Inhibition Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells in each well with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a selective inhibitor.

-

Subtract the non-specific uptake from all other measurements.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Mandatory Visualizations

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Caption: Putative signaling pathway for a monoamine releasing agent.

An In-depth Technical Guide on the Interaction of 2-(4-fluorophenyl)-N-methylethanamine with the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 2-(4-fluorophenyl)-N-methylethanamine, commonly known as 4-Fluoromethamphetamine (4-FMA), and the human serotonin transporter (SERT). 4-FMA is a synthetic psychoactive substance of the substituted amphetamine class, recognized for its stimulant and entactogenic effects. Its mechanism of action primarily involves the modulation of monoamine transporters, including SERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET). This document consolidates available quantitative data on the potency of 4-FMA as both a reuptake inhibitor and a releasing agent at these transporters. Detailed experimental protocols for in vitro assays used to characterize these interactions are provided, along with visualizations of the key experimental workflow and the proposed mechanism of action at the serotonin transporter. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

2-(4-fluorophenyl)-N-methylethanamine (4-FMA) is a synthetic compound that has emerged as a novel psychoactive substance. Structurally related to methamphetamine and 4-fluoroamphetamine, 4-FMA is reported to produce a range of subjective effects, from stimulation to feelings of empathy, suggesting a complex pharmacological profile that involves multiple neurotransmitter systems.[1] A key molecular target of 4-FMA is the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. By interacting with SERT, 4-FMA can alter serotonergic neurotransmission, which is thought to underlie its entactogenic effects. Understanding the precise nature of this interaction, including its potency and mechanism, is crucial for elucidating the full pharmacological and toxicological profile of this compound.

Quantitative Pharmacological Data

The interaction of 4-FMA with the human serotonin transporter (hSERT), as well as the human dopamine (hDAT) and norepinephrine (hNET) transporters, has been characterized through in vitro studies. The primary measures of its activity are the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the half-maximal effective concentration (EC₅₀) for monoamine release.

| Compound | Transporter | Uptake Inhibition IC₅₀ (nM) | Release EC₅₀ (nM) | Reference |

| 4-FMA | hSERT | 856 ± 141 | 198 ± 21 | Rickli et al., 2015 |

| 4-FMA | hDAT | 339 ± 23 | 98 ± 20 | Rickli et al., 2015 |

| 4-FMA | hNET | 129 ± 11 | 43 ± 4 | Rickli et al., 2015 |

Table 1: In vitro activity of 4-FMA at human monoamine transporters. Data are presented as mean ± SEM.

Mechanism of Action at the Serotonin Transporter

4-FMA exhibits a dual mechanism of action at the serotonin transporter, functioning as both a reuptake inhibitor and a releasing agent.[1] As a reuptake inhibitor, it binds to SERT and blocks the transport of serotonin from the synaptic cleft back into the presynaptic neuron. As a releasing agent, it is transported into the presynaptic neuron by SERT and induces reverse transport of serotonin from the cytoplasm into the synaptic cleft. This leads to a significant increase in the extracellular concentration of serotonin.

References

Application Notes and Protocols for the NMR Analysis of 2-(4-fluorophenyl)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-fluorophenyl)-N-methylethanamine. This document includes predicted spectral data, a comprehensive interpretation of the spectra, and standardized protocols for sample preparation and data acquisition.

Introduction

2-(4-fluorophenyl)-N-methylethanamine is a substituted phenethylamine derivative. As with many compounds in this class, detailed structural elucidation is critical for its characterization, particularly in the context of drug development and quality control. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such small molecules in solution. These notes are intended to serve as a practical guide for researchers utilizing NMR for the analysis of this compound and its analogs.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for 2-(4-fluorophenyl)-N-methylethanamine. These predictions were generated using a validated computational model and are presented to guide the interpretation of experimental data.

Table 1: Predicted 1H NMR Data for 2-(4-fluorophenyl)-N-methylethanamine

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.18 | Doublet of Doublets (dd) | 8.6, 5.4 | 2H |

| H-3', H-5' | 7.00 | Triplet (t) | 8.7 | 2H |

| H-2 | 2.85 | Triplet (t) | 7.5 | 2H |

| H-1 | 2.75 | Triplet (t) | 7.5 | 2H |

| N-CH3 | 2.44 | Singlet (s) | - | 3H |

| N-H | (Variable) | Broad Singlet (br s) | - | 1H |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature and may exchange with deuterated solvents.

Table 2: Predicted 13C NMR Data for 2-(4-fluorophenyl)-N-methylethanamine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4' (C-F) | 161.5 (d, 1JCF ≈ 243 Hz) |

| C-1' | 135.0 (d, 4JCF ≈ 3 Hz) |

| C-2', C-6' | 130.2 (d, 3JCF ≈ 8 Hz) |

| C-3', C-5' | 115.3 (d, 2JCF ≈ 21 Hz) |

| C-2 | 52.5 |

| C-1 | 35.1 |

| N-CH3 | 33.5 |

Note: The multiplicity of the carbon signals in the fluorophenyl ring is due to C-F coupling.

Spectral Interpretation

1H NMR Spectrum: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region displays two multiplets, a doublet of doublets and a triplet, characteristic of a 1,4-disubstituted benzene ring. The upfield aliphatic region shows two triplets for the ethyl chain protons, which are coupled to each other. A singlet is observed for the N-methyl protons, and a broad, exchangeable singlet for the N-H proton.

13C NMR Spectrum: The carbon NMR spectrum shows seven distinct signals. The carbon attached to the fluorine atom (C-4') appears at a characteristic downfield chemical shift and exhibits a large one-bond carbon-fluorine coupling constant (1JCF). The other aromatic carbons also show smaller C-F couplings. The aliphatic region contains three signals corresponding to the two ethyl carbons and the N-methyl carbon.

Experimental Protocols

The following protocols are provided as a general guideline for the acquisition of high-quality 1H and 13C NMR spectra of 2-(4-fluorophenyl)-N-methylethanamine.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(4-fluorophenyl)-N-methylethanamine.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. For increased solubility or to observe N-H protons without exchange, dimethyl sulfoxide-d6 (DMSO-d6) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-